7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Antitumor activity Site-dependent SAR Fluorescence

Researchers conducting kinase inhibitor SAR programs often face confounding potency shifts when positional isomers are unknowingly substituted. This 7-aryl thieno[3,2-b]pyridin-5(4H)-one bearing a 3-chlorobenzyl para-phenyl group is the defined regioisomer for systematic topology probing. • Site-dependent divergence: 3-aryl analogues show antitumor activity, while 2-aryl analogues exhibit fluorescence - the 7-aryl series may offer distinct target engagement profiles. • Matched molecular pair analysis: Compare 2-Cl, 3-Cl, and 4-Cl benzyl variants to quantify halogen-bonding contributions to potency. • Structurally justified negative control for 3-aryl antitumor assays (requires empirical cytotoxicity confirmation). Supplied with Certificate of Analysis; custom synthesis scales from mg to multi-gram available.

Molecular Formula C20H16ClNO2S
Molecular Weight 369.9 g/mol
CAS No. 924850-11-3
Cat. No. B15001156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
CAS924850-11-3
Molecular FormulaC20H16ClNO2S
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H16ClNO2S/c21-15-3-1-2-13(10-15)12-24-16-6-4-14(5-7-16)17-11-19(23)22-18-8-9-25-20(17)18/h1-10,17H,11-12H2,(H,22,23)
InChIKeyOBLUJBZKEUFJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Structural and Pharmacological Overview


7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one (CAS 924850-11-3) is a fully synthetic, small-molecule heterocycle belonging to the 6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one class. The scaffold features a fused thiophene–pyridinone core substituted at the 7-position with a 4-[(3-chlorobenzyl)oxy]phenyl group [1]. Compounds within this class have been investigated as kinase inhibitors, GABAB receptor allosteric modulators, and fluorescent probes, with biological activity strongly influenced by the substitution position and pattern on the aryl ring [2]. The specific 3-chlorobenzyl para-phenyl substitution pattern distinguishes this compound from its ortho- and meta-phenyl regioisomers and from 2- or 4-chlorobenzyl analogues, each of which may exhibit divergent target engagement and physicochemical properties.

7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Substitution Risk


The thieno[3,2-b]pyridin-5(4H)-one scaffold exhibits pronounced site-dependent functional divergence: 3-aryl derivatives demonstrate notable antitumor activity, whereas 2-aryl analogues display strong fluorescence [1]. Even within the 7-aryl sub-series, the position of the chlorobenzyloxy substituent on the pendant phenyl ring (ortho vs. meta vs. para) and the chlorine position on the benzyl group (2-Cl vs. 3-Cl vs. 4-Cl) can alter molecular shape, electron distribution, and target-binding geometry. Regulatory isomer substitution has been shown to shift GI50 values by >6-fold in related thienopyridinone series [1]. Consequently, any procurement decision that treats positional isomers or chlorobenzyl variants as interchangeable risks selecting a compound with materially different biological activity, fluorescence profile, or physicochemical behavior. Only direct, compound-specific comparative data can qualify a substitute.

7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Differentiation Evidence


Para-Substitution: Antitumor vs. Fluorescence Divergence

Among thieno[3,2-b]pyridin-5(4H)-one derivatives, the site of aryl substitution dictates functional output. The target compound bears a 7-aryl substitution pattern. In the closely related 3-aryl vs. 2-aryl series, 3-aryl derivatives (GI50 as low as 11.7 µM against PC-3 prostate cancer cells; compound 10bb) exhibited significant antitumor activity, whereas 2-aryl analogues displayed strong fluorescence with markedly reduced cytotoxicity [1]. The 7-aryl substitution position of the target compound represents a third, pharmacologically distinct regioisomeric series for which antitumor and fluorescence profiles remain uncharacterized in the primary literature, creating a clear differentiation point from the published 3-aryl and 2-aryl series.

Antitumor activity Site-dependent SAR Fluorescence

Chlorine Substituent Position Effects

The target compound incorporates a 3-chlorobenzyl substituent. In thieno[3,2-b]pyridin-5(4H)-one SAR, halogen position on pendant aromatic rings modulates both electronic effects (inductive withdrawal) and steric topology, which can alter kinase hinge-region binding or allosteric pocket complementarity [1]. SpectraBase records confirm the existence of the 2-chlorobenzyl analogue (7-{2-[(2-chlorophenyl)methoxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one; CAS not specified; Mol Weight 369.87 g/mol, identical molecular formula C20H16ClNO2S) [2]. No published head-to-head comparison of 3-Cl vs. 2-Cl vs. 4-Cl benzyl analogues exists, but the position of the chlorine atom is known to influence target binding in related kinase inhibitor scaffolds.

Halogen SAR Target selectivity Physicochemical properties

Phenyl Ring Substitution Topology

The target compound places the (3-chlorobenzyl)oxy substituent at the para (4-) position of the pendant phenyl ring. The meta-substituted isomer 7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one (CAS not specified; C20H16ClNO2S, MW 369.9 g/mol) is listed in commercial catalogues, confirming synthetic accessibility of both regioisomers . In thieno[3,2-b]pyridin-5(4H)-one SAR, the position of the linkage to the pendant phenyl ring (ortho, meta, para) alters the dihedral angle between the phenyl ring and the thienopyridinone core, affecting π-stacking interactions, target pocket shape complementarity, and solid-state properties. No published head-to-head biological comparison of para vs. meta vs. ortho phenyl-substituted analogues exists in the peer-reviewed literature.

Regioisomer differentiation Molecular recognition Crystal packing

7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Application Scenarios


Regioisomeric Selectivity Profiling for Kinase Inhibitors

Use as a defined para-phenyl regioisomer in a curated set of positional isomers (ortho, meta, para) to systematically probe the effect of pendant phenyl substitution topology on kinase inhibition selectivity and potency. The site-dependent functional divergence observed for 3-aryl vs. 2-aryl thieno[3,2-b]pyridin-5(4H)-ones [1] supports the hypothesis that 7-aryl regioisomers may exhibit distinct target engagement profiles, making this compound valuable for SAR expansion beyond the published 3-aryl antitumor series.

Chlorine Scanning for GABAB Modulator Optimization

Deploy as the 3-chlorobenzyl variant in a matched molecular pair analysis comparing 2-Cl, 3-Cl, and 4-Cl benzyl analogues. Patents describing thieno-pyridine derivatives as GABAB allosteric enhancers [1] indicate that this scaffold class engages CNS targets; systematic chlorine scanning can reveal potency shifts and selectivity windows attributable to halogen bonding and steric effects.

Fluorescent Probe Development via 7-Aryl Substitution

Evaluate as a candidate fluorescent scaffold building on the demonstrated fluorescence of thieno[3,2-b]pyridin-5(4H)-one derivatives [1]. While 2-aryl analogues are established fluorophores, the 7-aryl series with an electron-withdrawing 3-chlorobenzyloxy substituent may offer redshifted emission or altered quantum yields, expanding the palette of thienopyridinone-based fluorescent tags for bioimaging or fluorous tagging applications.

Negative Control for 3-Aryl Antitumor Thienopyridinones

Because antitumor activity in the thieno[3,2-b]pyridin-5(4H)-one scaffold is specifically associated with 3-aryl substitution [1], the 7-aryl-substituted target compound may serve as a structurally matched negative control in cell-based assays, provided its own cytotoxicity is first experimentally confirmed to be negligible. This application requires empirical validation but is mechanistically justified by the established site-dependence of biological activity.

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